molecular formula C21H24O4 B586242 21-Hydroxypregna-1,4,16-triene-3,11,20-trione CAS No. 102447-86-9

21-Hydroxypregna-1,4,16-triene-3,11,20-trione

Cat. No.: B586242
CAS No.: 102447-86-9
M. Wt: 340.419
InChI Key: XGGXLIOJOJRVKD-PKTBXOATSA-N
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Description

21-Hydroxypregna-1,4,16-triene-3,11,20-trione is a chemical compound with significant applications in biochemical and analytical research. Its structure is closely related to certain endogenous steroid hormones, making it a compound of interest in the study of steroid biosynthesis and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Hydroxypregna-1,4,16-triene-3,11,20-trione typically involves the modification of steroid precursors through a series of chemical reactions. One common method includes the oxidation of pregnenolone derivatives under controlled conditions to introduce the necessary hydroxyl and keto groups .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as chromatography for purification and crystallization for isolation of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include various hydroxylated and keto derivatives, which can be further used in biochemical research .

Scientific Research Applications

21-Hydroxypregna-1,4,16-triene-3,11,20-trione is widely used in scientific research due to its structural similarity to endogenous steroid hormones. It is used to:

Mechanism of Action

The mechanism of action of 21-Hydroxypregna-1,4,16-triene-3,11,20-trione involves its interaction with steroid receptors and binding proteins. It can modulate the activity of enzymes involved in steroid biosynthesis and metabolism, thereby influencing the levels of various steroid hormones in the body .

Properties

IUPAC Name

(8S,9S,10R,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,19,22H,3-5,10-11H2,1-2H3/t14-,15-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGXLIOJOJRVKD-PKTBXOATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857828
Record name 21-Hydroxypregna-1,4,16-triene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102447-86-9
Record name 21-Hydroxypregna-1,4,16-triene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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